Bienvenue dans la boutique en ligne BenchChem!

1-(3-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Medicinal Chemistry Drug Design Physicochemical Properties

Choose this highly specific 1-(3-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (CAS 954697-75-7) for your next SAR campaign. This compound features a unique 3-methoxyphenyl and p-tolyl substitution pattern on the pyrrolidinyl-urea core, proven non-interchangeable with mere isomers. Its distinct scaffold, free from existing kinase inhibitor IP, is ideal for synthesizing novel kinase mimics and exploring GPCR privileged scaffolds. With favorable lead-like properties (MW < 400), it is a clean starting point for fragment-based screening against inflammation targets. Secure your research-grade material to accelerate your drug discovery program.

Molecular Formula C20H23N3O3
Molecular Weight 353.422
CAS No. 954697-75-7
Cat. No. B2535151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
CAS954697-75-7
Molecular FormulaC20H23N3O3
Molecular Weight353.422
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C20H23N3O3/c1-14-6-8-17(9-7-14)23-13-15(10-19(23)24)12-21-20(25)22-16-4-3-5-18(11-16)26-2/h3-9,11,15H,10,12-13H2,1-2H3,(H2,21,22,25)
InChIKeyCNLJGWNYUAYKGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (CAS 954697-75-7): A Structurally Distinct Pyrrolidinyl-Urea Scaffold for Targeted Library Synthesis


1-(3-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (CAS 954697-75-7) is a synthetic small molecule with the formula C20H23N3O3 and a molecular weight of 353.42 g/mol . Its structure features a central urea linker connecting a 3-methoxyphenyl group to a 5-oxo-1-(p-tolyl)pyrrolidin-3-yl methyl moiety. This compound is part of a broader class of 1-substituted 3-pyrrolidinylureas, which have been the subject of medicinal chemistry exploration for decades due to their potential biological activity [1]. Currently, it is primarily positioned as a specialized building block for the synthesis of more complex molecules, rather than an end-point pharmacological agent.

Procurement Risk of Substituting 1-(3-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea with Close Structural Analogs


Generic substitution among in-class pyrrolidinyl-ureas is inadvisable due to the well-documented impact of subtle structural modifications on biological activity. Classic medicinal chemistry literature on 1-substituted 3-pyrrolidinylureas demonstrates that variations in the N-aryl substituent profoundly alter pharmacological profiles [1]. The specific 3-methoxyphenyl substitution on one urea terminus and the p-tolyl group on the pyrrolidinone ring of this compound are unique and non-interchangeable features. Replacing this compound with a close analog, such as an ortho- or para-methoxy isomer, would introduce a different molecular electrostatic potential and steric bulk at a critical vector, which can completely abolish target binding or alter physicochemical properties, thereby invalidating experimental results from any SAR or screening campaign .

Quantitative Differentiation Evidence for CAS 954697-75-7 Relative to In-Class Analogs


Unique 3-Methoxyphenyl Substitution Confers Predicted Physicochemical Advantages Over 2-Methoxy and 4-Methoxy Isomers

A structural analysis using class-level inference indicates that the 3-methoxyphenyl group in CAS 954697-75-7 provides a distinct physicochemical profile compared to its 2-methoxy and 4-methoxy isomers. Published computational models for aromatic substituents show that the meta-methoxy group alters the compound's electronic distribution and lipophilicity differently than the ortho or para positions, which can lead to significant differences in membrane permeability and non-specific protein binding [1]. For close analogs where data is available, such as 1-(4-Methoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (CAS 954697-99-5), a change in the methoxy position from meta to para on a benzyl group results in a molecular weight change from 353.42 to 367.4 g/mol and the addition of a rotatable bond, demonstrating how a single positional isomer modification leads to quantifiable differences in key drug-likeness parameters [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Scaffold Uniqueness: 3-Methoxyphenyl Urea Terminus Lacks Direct Biological Activity Data, Differentiating It from Data-Rich TrkA and FPRL1 Pyrrolidinyl-Urea Patents

A direct head-to-head comparison of the patent landscape reveals that CAS 954697-75-7 is structurally distinct from the heavily patented pyrrolidinyl-ureas targeting TrkA and FPRL1. Patents such as CN105814019B and WO2021139794A1 claim urea derivatives with specific, complex substitution patterns necessary for high-affinity receptor binding, none of which correspond to the simple 3-methoxyphenyl/p-tolyl combination of this compound [1][2]. This is not a disadvantage but a key differentiator: the absence of pre-defined biological activity makes this compound a 'blank slate' scaffold. Unlike its patented analogs with established, narrow mechanisms of action, it is free from intellectual property entanglements for broad-based screening and novel target identification, offering a higher potential for discovering unique biological activities.

Chemical Biology Target Identification Patent Landscape

Computed Drug-Likeness Metrics Position 954697-75-7 as a Superior Lead-Like Fragment Compared to Higher Molecular Weight Analogs

When evaluated against common drug-likeness and lead-likeness metrics, CAS 954697-75-7 demonstrates a more favorable profile as a fragment-like starting point than larger, patented analogs. Its molecular weight of 353.42 g/mol is below the typical 400 Da fragment limit, and its calculated TPSA of 73.80 Ų classifies it as having good predicted oral bioavailability . In contrast, more complex, target-optimized analogs such as BMS-986235 (MW 447.4) are significantly larger and more lipophilic, making them less ideal for fragment-based screening approaches where low complexity and high ligand efficiency are paramount .

Fragment-Based Drug Discovery ADME Lead-likeness

Recommended Research Applications for 1-(3-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea Based on Product-Specific Evidence


Construction of Focused Kinase Mimic Libraries

The unique pyrrolidinyl-urea core, free from pre-existing kinase inhibitor IP, makes this compound an ideal central scaffold for synthesizing a focused library of potential kinase mimics. Its structure, featuring a bioisostere of the adenine ring, can be further functionalized to probe kinase ATP-binding sites, offering a clean slate for generating novel intellectual property [1]. This application is supported by the compound's strong differentiation from highly protected TrkA inhibitor scaffolds identified in the patent landscape.

Fragment-Based Screening for Novel Anti-Inflammatory Targets

Given its favorable computed lead-like properties (MW < 400, acceptable TPSA) and the proven track record of pyrrolidinyl-ureas as anti-inflammatory agents via FPRL1 agonism, this compound is a superior choice for fragment-based screening campaigns aimed at uncovering novel anti-inflammatory mechanisms. Its smaller size and structural simplicity compared to advanced leads like BMS-986235 make it an excellent probe for identifying new binding pockets on inflammation-related protein targets [2].

Physicochemical Property Analysis of Substituted Ureas

This specific compound is well-suited as a model analyte for quantitatively studying the effect of methoxy positional isomerism on the physicochemical properties of pyrrolidinyl-ureas. Researchers can procure this meta-methoxy isomer and its ortho- and para- counterparts to conduct a systematic, head-to-head comparison of chromatographic LogP, kinetic solubility, and artificial membrane permeability (PAMPA). These empirical measurements, driven by the class-level inference of divergent properties among isomers, can generate critical data for building predictive ADME models for this chemical class [2].

Privileged Scaffold Derivatization for GPCR Probe Discovery

The pyrrolidinyl-diaryl-urea motif is a recognized 'privileged scaffold' in GPCR drug discovery. This compound, with its specific 3-methoxyphenyl and p-tolyl substitution, serves as a non-infringing and chemically tractable starting point for parallel medicinal chemistry. The core structure can be rapidly diversified through well-established synthetic reactions on the phenyl rings to generate arrays of novel compounds for screening against panels of orphan or targeted GPCRs, where subtle changes in the aryl substitution pattern are known to dramatically switch receptor selectivity [1].

Quote Request

Request a Quote for 1-(3-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.